molecular formula C19H22ClNO B034768 Substanz NR. 1650 [German] CAS No. 102163-37-1

Substanz NR. 1650 [German]

Katalognummer: B034768
CAS-Nummer: 102163-37-1
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: HPPADGKTEDXGAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C19H22ClNO and a molecular weight of 315.843 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyloxy group attached to an ethyl chain, which is further substituted with a p-chlorophenyl group.

Vorbereitungsmethoden

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.

    1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)morpholine: This compound contains a morpholine ring, which may also lead to different chemical and biological properties.

Eigenschaften

CAS-Nummer

102163-37-1

Molekularformel

C19H22ClNO

Molekulargewicht

315.8 g/mol

IUPAC-Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine

InChI

InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2

InChI-Schlüssel

HPPADGKTEDXGAW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyme

1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.